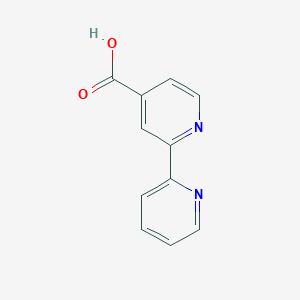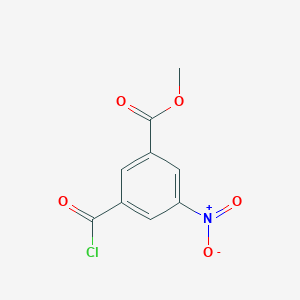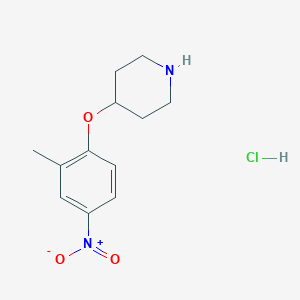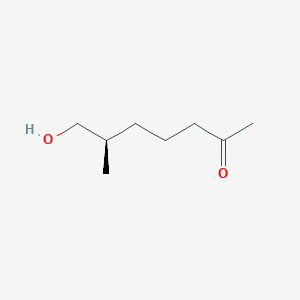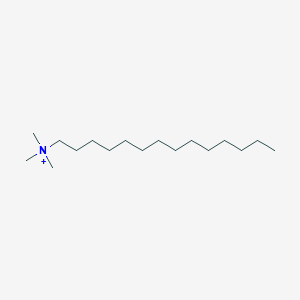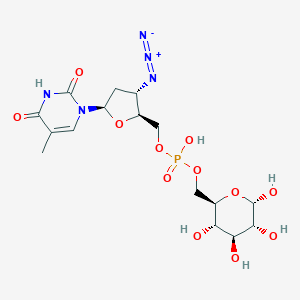
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: is a hypothetical organic compound that has garnered interest in the scientific community due to its unique chemical properties and potential applications. This compound is characterized by its complex molecular structure, which includes multiple functional groups that contribute to its reactivity and versatility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate can be achieved through a multi-step process involving the following key steps:
Formation of the Core Structure: The initial step involves the formation of the core structure of through a series of condensation reactions. This typically requires the use of aldehydes and ketones as starting materials, which undergo aldol condensation in the presence of a base such as sodium hydroxide.
Functional Group Addition: Subsequent steps involve the addition of various functional groups to the core structure. This can be achieved through nucleophilic substitution reactions, where halogenated compounds react with nucleophiles such as amines or alcohols.
Final Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of This compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize by-products. Continuous flow reactors could also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate: undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in are replaced by nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions include alcohols, amines, carboxylic acids, and ketones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which 6-Glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, This compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved could include signal transduction cascades that lead to altered cellular responses.
Propiedades
Número CAS |
133101-34-5 |
|---|---|
Fórmula molecular |
C16H24N5O12P |
Peso molecular |
509.36 g/mol |
Nombre IUPAC |
[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C16H24N5O12P/c1-6-3-21(16(27)18-14(6)25)10-2-7(19-20-17)8(32-10)4-30-34(28,29)31-5-9-11(22)12(23)13(24)15(26)33-9/h3,7-13,15,22-24,26H,2,4-5H2,1H3,(H,28,29)(H,18,25,27)/t7-,8+,9+,10+,11+,12-,13+,15-/m0/s1 |
Clave InChI |
KBZGJHJIQVDVES-JSDFYWKGSA-N |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O)O)O)O)N=[N+]=[N-] |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OCC3C(C(C(C(O3)O)O)O)O)N=[N+]=[N-] |
| 133101-34-5 | |
Sinónimos |
6-alpha-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-beta-D-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate 6-glucopyranosyl 3'-azido-3'-deoxy-5'-thymidinyl phosphate, (beta)-isomer FADTP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-5-oxido-[1,3]dioxolo[4,5-c]pyridin-5-ium](/img/structure/B159595.png)
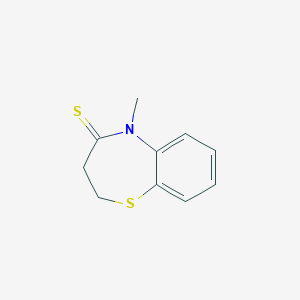
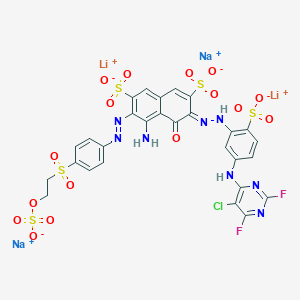

![Methyl 5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate](/img/structure/B159603.png)
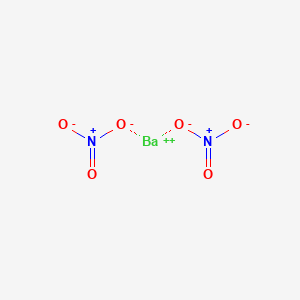
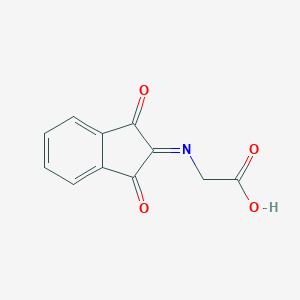
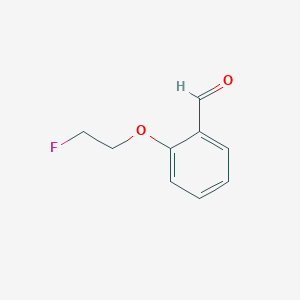
![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)
